5-Propargylamino-dUTP

DNA labeling PCR efficiency nucleotide incorporation

5‑Propargylamino‑dUTP (5‑PA‑dUTP, CAS 179101‑49‑6) is a C5‑modified 2′‑deoxyuridine‑5′‑triphosphate carrying a primary amine attached via a propynyl linker to the uracil base. This nucleotide is a member of the aminopropargyl‑modified dNTP family and is incorporated into DNA by conventional polymerases during reverse transcription, nick translation, random priming, or PCR.

Molecular Formula C12H18N3O14P3
Molecular Weight 521.20 g/mol
Cat. No. B13394373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Propargylamino-dUTP
Molecular FormulaC12H18N3O14P3
Molecular Weight521.20 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C12H18N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)
InChIKeyBGGIMXKBIBMKBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Propargylamino-dUTP: A C5-Alkyne-Modified Nucleotide for Two-Step DNA Labeling


5‑Propargylamino‑dUTP (5‑PA‑dUTP, CAS 179101‑49‑6) is a C5‑modified 2′‑deoxyuridine‑5′‑triphosphate carrying a primary amine attached via a propynyl linker to the uracil base [1]. This nucleotide is a member of the aminopropargyl‑modified dNTP family and is incorporated into DNA by conventional polymerases during reverse transcription, nick translation, random priming, or PCR . The resulting amine‑functionalized DNA can subsequently be labeled with any amine‑reactive fluorophore, biotin, or hapten, decoupling nucleotide incorporation from dye conjugation . The terminal alkyne group also enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), broadening its utility in click chemistry .

Why 5-Propargylamino-dUTP Cannot Be Replaced by Generic Amine-Modified or Pre-Labeled dUTPs


Amine-modified nucleotides differ substantially in their compatibility with DNA polymerases and the efficiency of subsequent dye coupling [1]. Pre-labeled (direct) nucleotide conjugates such as Cy5-dUTP or fluorescein-dUTP carry sterically bulky fluorophores that frequently reduce polymerase incorporation yields and require individual optimization of each dye–nucleotide pair [2]. In contrast, the small aminopropargyl handle on 5‑Propargylamino‑dUTP enables incorporation at levels comparable to unmodified dTTP, while the subsequent amine‑reactive step delivers consistently high labeling efficiency regardless of the fluorophore chosen [3]. Generic substitution with aminoallyl‑dUTP, which uses a shorter allyl linker, may alter the accessibility of the amine group and compromise the efficiency of sterically demanding NHS‑ester reagents [4]. The differential impact of linker length and chemistry on polymerase processivity and dye coupling makes simple interchange impossible without risking batch-to-batch variability and failed labeling reactions.

Head-to-Head & Cross-Study Quantitative Evidence for 5-Propargylamino-dUTP Differentiation


Polymerase Incorporation Compatibility: Aminopropargyl‑dUTP vs. Direct Dye‑Conjugated dUTPs

5‑Propargylamino‑dUTP belongs to the aminopropargyl nucleotide family, for which multiple studies report DNA polymerase incorporation at levels comparable to unmodified dTTP [1]. In contrast, direct dye‑conjugated dUTPs such as Cy5‑dUTP exhibit markedly lower incorporation efficiency due to steric hindrance from the bulky fluorophore. For example, Wegner et al. (2022) showed that in LAMP reactions the true incorporation yield of Cy5‑dUTP was only 14.4% of the theoretical maximum, while the small‑handle aminoallyl‑dUTP (AA‑dUTP, MW 589 Da) achieved 15.7% under the same conditions [2]. Because the aminopropargyl‑dUTP handle (MW 521 Da, free acid) is even smaller than AA‑dUTP, polymerase compatibility is expected to be at least equivalent, a conclusion supported by the Kuwahara et al. (2005) comparative PCR study that demonstrated robust amplification with 5‑propargylamino‑dCTP and several thermostable polymerases [1].

DNA labeling PCR efficiency nucleotide incorporation

Post-Incorporation Labeling Yield: Two-Step Amine‑Reactive Strategy vs. Single-Step Direct Labeling

In the two-step labeling workflow, amine‑modified DNA generated by 5‑Propargylamino‑dUTP incorporation is reacted with excess NHS‑ester dye to achieve high and consistent labeling efficiency [1]. Wegner et al. (2022) demonstrated that indirect labeling of AA‑dUTP‑containing LAMP amplicons with Cy5‑NHS ester achieved a labeling yield of up to 18.0% (AA‑dUTP per 100 nt), which exceeded the direct Cy5‑dUTP incorporation yield of 17.3% at the lowest nucleotide concentration tested [2]. Vendor technical literature further asserts that the aminopropargyl‑modified nucleotides “can be incorporated to extremely high and consistent levels compared to tag‑labeled nucleotides that generally have higher stereo‑hindrance” and that “subsequent reaction with excess amine‑reactive reagent achieves correspondingly high and consistent labeling efficiencies, regardless of the labeling reagent chosen” [3].

fluorescent labeling two-step labeling amine coupling

Bifunctional Click Chemistry Capability: Alkyne Handle vs. Amine‑Only dUTP Analogues

5‑Propargylamino‑dUTP uniquely provides a primary amine for conventional NHS‑ester coupling AND a terminal alkyne for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) from the same propargylamino linker . This bifunctionality is absent in aminoallyl‑dUTP, which lacks the alkyne, and in direct dye‑dUTP conjugates, which are already occupied by the fluorophore. Ren et al. (2014) demonstrated that cyclooctyne‑modified dUTP analogues synthesized from a common aminopropargyl‑dUTP intermediate could be efficiently incorporated into DNA by multiple polymerases (Klenow exo−, Vent exo−, Taq) and subsequently labeled with Cy3‑azide via strain‑promoted click chemistry, achieving quantitative conversion of incorporated alkyne sites [1].

click chemistry CuAAC bioconjugation

Purity and Quality Specifications: HPLC‑Verified Lot Consistency vs. Research‑Grade Alternatives

Commercial 5‑Propargylamino‑dUTP from Jena Bioscience (NU‑998) is supplied at ≥95% purity (HPLC, λmax 289 nm), 100–110 mM concentration, pH 7.5 ±0.5, with a defined shelf life of 12 months at −20 °C [1]. Bioglyco offers 5‑PA‑dUTP at ≥98% purity [2]. In comparison, generic aminoallyl‑dUTP from various vendors can vary from 90% to >95% purity, and direct dye‑dUTP conjugates frequently suffer from incomplete conjugation and free dye contamination that must be removed by additional purification before use [3].

HPLC purity quality control lot-to-lot consistency

Proven Research and Industrial Application Scenarios for 5-Propargylamino-dUTP


Multi-Color FISH Probe Production via Two-Step Enzymatic Labeling

5‑Propargylamino‑dUTP is incorporated into DNA by nick translation or PCR to generate a pool of amine‑functionalized DNA. This common intermediate is then split and reacted with different amine‑reactive fluorophores (e.g., Cy3‑NHS, Cy5‑NHS, fluorescein‑NHS) to produce a matched set of multi‑color FISH probes with identical sequence representation and labeling density [1]. Compared to using pre‑labeled dUTP analogues, this eliminates differential incorporation bias between different dye‑dUTP conjugates and ensures consistent signal intensity across channels [2].

Post-Synthetic DNA Functionalization via Click Chemistry for Nanotechnology and Bioimaging

DNA amplified with 5‑Propargylamino‑dUTP carries a terminal alkyne that can be conjugated via CuAAC or SPAAC to azide‑bearing payloads including fluorophores, biotin, PEG chains, or targeting ligands [1]. This route is employed to construct DNA nanoparticles (DNPs) for photosensitizer delivery, where the C5‑alkyne enables covalent loading of azide‑modified photosensitizers without disrupting the DNA nanostructure [2]. Copper‑free SPAAC compatibility makes this approach viable for in‑vivo and live‑cell applications where copper cytotoxicity precludes CuAAC [3].

High-Throughput Microarray Probe Preparation with Reagent-Agnostic Labeling

In microarray core facilities, 5‑Propargylamino‑dUTP is used to generate a single batch of amine‑DNA that can be aliquoted and labeled with any NHS‑ester dye as needed. This strategy decouples DNA synthesis from dye conjugation, allowing facility managers to maintain a single inventory of amine‑modified nucleotide and stock only the required amine‑reactive dyes, rather than purchasing and validating multiple dye‑dUTP conjugates [1]. The approach reduces procurement complexity and minimizes lot‑to‑lot variation associated with pre‑labeled nucleotides [2].

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